2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-13-7(6)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMNKDCBZZRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733973 | |
| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000512-60-6 | |
| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, making them more effective against various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C8H6F3N
- Molecular Weight : 189.14 g/mol
- Structural Features :
- Pyridine ring with a trifluoromethyl group at position 3.
- Acetonitrile functional group contributing to its reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with acetonitrile in the presence of specific reagents that facilitate the introduction of the trifluoromethyl group. The detailed synthetic pathway often includes steps such as nucleophilic substitution and Friedel-Crafts reactions, which are common in the preparation of fluorinated compounds.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives containing the trifluoromethyl group can significantly inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship analyses suggest that the position and electronic properties of substituents play crucial roles in determining potency.
| Compound | Target | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Mtb | 0.922 | Moderate potency observed |
| Trifluoromethyl derivatives | N. meningitidis | 64 | Less potent than ADEP1 |
| Trifluoromethyl analogs | Chlamydia spp. | Variable | Some inactive, others show activity |
Mechanistic Studies
Mechanistic studies have elucidated that the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and subsequently increase bioavailability. For example, research has indicated that replacing hydrogen atoms with trifluoromethyl groups alters the binding affinity to target proteins involved in bacterial resistance mechanisms.
Case Studies
- Antimycobacterial Activity : A study evaluated various derivatives of aminoquinazolinones, revealing that those with a trifluoromethyl group displayed significant antimycobacterial activity. The compound's efficacy was assessed using an acute TB infection model in mice, where it was dosed at different concentrations to determine its therapeutic potential .
- Antichlamydial Activity : Another study focused on synthesizing molecules based on this compound and assessing their activity against Chlamydia. The presence of the trifluoromethyl group was critical for maintaining biological activity, as several analogs without this substituent showed no efficacy .
- Structure–Activity Relationship Analysis : Research into SAR has shown that modifications to the pyridine ring and acetonitrile moiety can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups at specific positions enhanced potency against certain pathogens, while substitutions at other positions resulted in reduced efficacy .
Scientific Research Applications
Chemistry
2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances its reactivity, making it valuable in creating various chemical derivatives.
Biology
In biological research, this compound is utilized to study biochemical pathways and molecular interactions. Its derivatives have shown potential biological activities, including antifungal and antibacterial effects .
Medicine
The compound is being investigated for its therapeutic properties, particularly as a precursor for developing pharmaceuticals targeting specific biological pathways. For instance, fluopyram, a fungicide derived from this compound, has demonstrated broad-spectrum antifungal activity against crop pathogens.
Data Table: Applications Overview
| Application Area | Specific Use | Example Compounds | Notes |
|---|---|---|---|
| Chemistry | Intermediate for synthesis | Fluopyram | Key structural motif in agrochemicals |
| Biology | Study of biochemical pathways | Various derivatives | Investigated for cellular effects |
| Medicine | Therapeutic development | Fluopyram | Potential for treating fungal infections |
Case Study 1: Antifungal Activity
A study highlighted that fluopyram, synthesized from this compound, exhibited broad-spectrum antifungal activity against various plant pathogens. This underscores the compound's significance in agricultural chemistry and its potential to enhance crop protection strategies.
Case Study 2: Antibacterial Properties
Research has indicated that related compounds demonstrate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that trifluoromethylpyridine derivatives could lead to the development of new antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues on Pyridine Rings
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS: 157764-10-8) Molecular Formula: C₈H₄ClF₃N₂ Key Differences: Addition of a chlorine atom at the 5-position of the pyridine ring. Impact: The chloro group increases molecular weight (220.58 g/mol) and electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. Predicted density (1.429 g/cm³) and boiling point (245.7°C) are higher than the non-chloro parent compound . Applications: Used in catalytic hydrogenation to synthesize ethylamine derivatives for pharmaceuticals .
- 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile (CAS: 1000536-10-6) Molecular Formula: C₈H₅F₃N₂ Key Differences: Trifluoromethyl group at the 4-position instead of 3. Similarity score: 0.73 compared to the target compound .
Heterocyclic Variants
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS: 1219483-61-0)
- Molecular Formula : C₇H₄F₃N₃
- Key Differences : Pyrimidine ring replaces pyridine.
- Impact : Reduced molecular weight (187.12 g/mol) and lower predicted density (1.38 g/cm³) and boiling point (235.7°C). Pyrimidines often exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity .
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (CAS: 1314907-34-0)
Complex Substituted Derivatives
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(4-methoxyphenyl)acetonitrile (CAS: 338407-10-6)
2-(4-(Difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS: 1361915-58-3)
Comparative Analysis Table
Preparation Methods
Substitution Reaction Using 2,3-Dichloro-5-(trifluoromethyl)pyridine
A well-documented method involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile in the presence of an alkali (such as sodium methoxide or sodium ethoxide) and a catalyst under pressurized, inert atmosphere conditions.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, alkali (NaOMe or NaOEt), catalyst (Pd tetrakis(triphenylphosphine)/nano TiO2) | Mix uniformly in specified molar ratios (e.g., 1 mmol substrate : 15 ml acetonitrile : 1.4 mmol alkali : 3.5-4 mg catalyst) |
| 2 | Reaction temperature: 110-130 °C; Pressure: ~2.8-2.9 MPa; Atmosphere: Argon | React for 10-16 hours under pressurized inert gas to promote substitution |
| 3 | Cooling, filtration, concentration | Cool the reaction, filter solids, concentrate to recover acetonitrile |
| 4 | Extraction with ethyl acetate, concentration | Extract product into organic phase, concentrate to isolate solid 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile |
Catalyst Preparation and Role
The catalyst is prepared by uniformly mixing palladium tetrakis(triphenylphosphine) with nano titanium dioxide in a 1:20 mass ratio, followed by activation at 230 °C for 2.5 hours. This catalyst facilitates the nucleophilic substitution reaction efficiently, yielding high product purity and yield.
Experimental Data and Yields
| Example | Alkali Used | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 1 | Sodium methoxide | 130 | 2.8 | 16 | 99.2 | 33.9 - 34.2 |
| 2 | Sodium ethoxide | 125 | 2.9 | 13 | 97.9 | 33.9 - 34.2 |
- The yields reported are consistently high (above 97%), reflecting the efficiency of the catalytic substitution method.
- Melting point data (33.9 to 34.2 °C) matches literature values, confirming product identity.
Mechanistic Insights
- The reaction proceeds via nucleophilic substitution at the 2-position of the pyridine ring, where the chlorine atom is displaced by the acetonitrile moiety.
- The trifluoromethyl group at the 3-position influences electron density and reactivity, stabilizing the intermediate and facilitating substitution.
- The catalyst system (Pd/TiO2) enhances reaction rates and selectivity under pressurized inert conditions.
Industrial Production Considerations
- The described method is scalable due to its one-step nature, straightforward workup, and high yield.
- Use of pressurized argon atmosphere and recovery of acetonitrile solvent improves safety and cost-efficiency.
- The catalyst can be reused after activation, contributing to sustainable production practices.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | Commercially available or synthesized |
| Solvent | Acetonitrile | Also reactant |
| Alkali Base | Sodium methoxide or sodium ethoxide | Facilitates nucleophilic substitution |
| Catalyst | Pd tetrakis(triphenylphosphine)/nano TiO2 | Prepared by activation at 230 °C |
| Temperature | 110-130 °C | Optimized for reaction rate and yield |
| Pressure | 2.8-2.9 MPa (argon) | Maintains inert atmosphere and enhances reaction |
| Reaction Time | 10-16 hours | Dependent on temperature and catalyst loading |
| Yield | 97.5-99.2% | High purity product obtained |
| Product Purification | Filtration, solvent recovery, ethyl acetate extraction | Standard organic workup |
Q & A
Q. Key Factors Affecting Yield
How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Q. Basic Characterization Workflow
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridine ring substitution pattern and acetonitrile linkage. For example, the trifluoromethyl group shows a singlet at ~δ 120 ppm in ¹⁹F NMR .
- HRMS : Validates molecular formula (C₈H₅F₃N₂, m/z 186.134) and detects impurities like regioisomers .
- X-ray Crystallography : Resolves ambiguities in steric hindrance or π-stacking interactions in solid-state structures .
Q. Advanced Techniques
- DSC/TGA : Assess thermal stability (decomposition onset ~245°C predicted) .
- HPLC-PDA : Quantifies trace impurities (e.g., unreacted pyridine precursors) .
How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
Advanced Research Application
Density Functional Theory (DFT) studies model:
- Electrophilic Reactivity : The electron-deficient pyridine ring directs nucleophilic attacks to the 2-position .
- Frontier Molecular Orbitals (FMOs) : LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic addition, aligning with experimental Knoevenagel reactivity .
Case Study : DFT-optimized geometries explain regioselectivity in reactions with arylidenemalononitriles, where the trifluoromethyl group stabilizes transition states via inductive effects .
What strategies optimize the reduction of this nitrile to primary amines without side reactions?
Q. Advanced Methodological Considerations
- Catalytic Hydrogenation : Use of Ra-Ni or Pd/C under H₂ (1–3 atm) achieves selective reduction to 2-(3-(trifluoromethyl)pyridin-2-yl)ethylamine. Side reactions (e.g., pyridine ring hydrogenation) are minimized at 25–40°C .
- Borane-Based Reduction : BH₃·THF selectively reduces the nitrile to amine intermediates, avoiding competing hydrolysis .
Data Contradiction : While traditional LiAlH₄ gives high yields (>90%), it may degrade acid-sensitive pyridine rings, favoring milder borane protocols .
How is this compound utilized in synthesizing bioactive heterocycles?
Q. Application in Medicinal Chemistry
- Anticancer Agents : Condensation with aldehydes forms acrylonitrile derivatives (e.g., (Z)-3-aryl-2-(pyridyl)acrylonitriles), showing IC₅₀ values <10 µM against leukemia cell lines in MTT assays .
- Agrochemical Intermediates : Serves as a precursor to fluopyram, a fungicide, via reductive amination and acylation .
Q. Example Reaction Pathway
Cyclization : Acid-mediated cyclization yields imidazo[4,5-b]pyridines with herbicidal activity .
How do structural modifications (e.g., substituent placement) affect biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
Contradictory Data : While 3-CF₃ groups generally enhance activity, steric bulk can reduce potency in kinase inhibitors, necessitating balancing steric and electronic effects .
What are the challenges in scaling up synthesis, and how are they addressed?
Q. Advanced Process Chemistry
- Purification : Chromatography is impractical at scale; recrystallization from ethanol/water mixtures achieves >98% purity .
- Byproduct Management : Unreacted 2-chloropyridine precursors are removed via acid-base extraction .
Case Study : Pilot-scale fluopyram synthesis reported 72% yield vs. 85% in lab-scale, attributed to slower heat dissipation during nitrile reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
